molecular formula C15H17Cl3N2O5S B12737320 cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate monohydrochloride CAS No. 84145-27-7

cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-ylmethyl methanesulphonate monohydrochloride

Cat. No.: B12737320
CAS No.: 84145-27-7
M. Wt: 443.7 g/mol
InChI Key: AOZVYCWQGCZSPV-SBKWZQTDSA-N
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Description

EINECS 282-252-3, also known as 1,2,3-Propanetriol, homopolymer, diisooctadecanoate, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Propanetriol, homopolymer, diisooctadecanoate typically involves the polymerization of 1,2,3-Propanetriol (glycerol) with isooctadecanoic acid. The reaction is carried out under controlled conditions, often involving catalysts to facilitate the esterification process. The reaction conditions include maintaining a specific temperature range and pressure to ensure the desired polymerization and esterification.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperatures. The process is monitored to ensure consistency in the quality of the final product. The use of advanced catalysts and purification techniques helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Propanetriol, homopolymer, diisooctadecanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an acidic or basic medium.

    Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.

    Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

1,2,3-Propanetriol, homopolymer, diisooctadecanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the production of lubricants, surfactants, and other industrial products.

Mechanism of Action

The mechanism by which 1,2,3-Propanetriol, homopolymer, diisooctadecanoate exerts its effects involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, influencing biochemical pathways. Its ester groups play a crucial role in these interactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Propanetriol, homopolymer, dioleate
  • 1,2,3-Propanetriol, homopolymer, distearate

Uniqueness

1,2,3-Propanetriol, homopolymer, diisooctadecanoate is unique due to its specific ester groups, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications where other similar compounds may not be as effective.

Properties

CAS No.

84145-27-7

Molecular Formula

C15H17Cl3N2O5S

Molecular Weight

443.7 g/mol

IUPAC Name

[(2S,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate;hydrochloride

InChI

InChI=1S/C15H16Cl2N2O5S.ClH/c1-25(20,21)23-8-12-7-22-15(24-12,9-19-5-4-18-10-19)13-3-2-11(16)6-14(13)17;/h2-6,10,12H,7-9H2,1H3;1H/t12-,15+;/m0./s1

InChI Key

AOZVYCWQGCZSPV-SBKWZQTDSA-N

Isomeric SMILES

CS(=O)(=O)OC[C@@H]1CO[C@@](O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl

Canonical SMILES

CS(=O)(=O)OCC1COC(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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